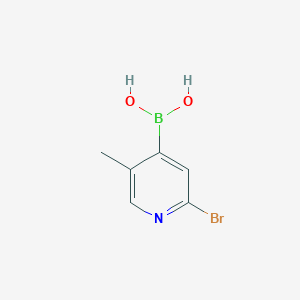
(2-Bromo-5-methylpyridin-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-5-methylpyridin-4-yl)boronic acid is a boronic acid derivative with a bromine atom and a methyl group on the pyridine ring. This compound is of interest in organic synthesis due to its utility in various chemical reactions, particularly in cross-coupling reactions.
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The compound can be synthesized through the reaction of 2-bromo-5-methylpyridine with a boronic acid derivative under suitable conditions.
Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts and specific solvents to facilitate the reaction.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of this compound with aryl halides in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can undergo oxidation to form the corresponding boronic ester or reduction to form the corresponding boronic acid derivative.
Common Reagents and Conditions:
Palladium Catalyst: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Solvents: Organic solvents such as toluene or dimethylformamide (DMF) are often used.
Temperature: Reactions are typically conducted at elevated temperatures to facilitate the coupling process.
Major Products Formed:
Biphenyl Derivatives: Resulting from Suzuki-Miyaura cross-coupling reactions.
Boronic Esters: Formed through oxidation reactions.
Aplicaciones Científicas De Investigación
(2-Bromo-5-methylpyridin-4-yl)boronic acid is widely used in scientific research due to its versatility in organic synthesis:
Chemistry: It is a key reagent in cross-coupling reactions, which are essential for constructing complex organic molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of materials and chemicals with specific properties.
Mecanismo De Acción
The compound exerts its effects through its participation in cross-coupling reactions. The mechanism involves the formation of a palladium complex, followed by the transfer of the boronic acid group to the aryl halide, resulting in the formation of a new carbon-carbon bond.
Molecular Targets and Pathways Involved:
Palladium Catalyst: Facilitates the formation of the palladium complex.
Aryl Halide: The electrophile in the cross-coupling reaction.
Comparación Con Compuestos Similares
Phenylboronic acid
2-Methoxy-5-pyridineboronic acid
3-Bromopyridineboronic acid
This compound's unique properties make it a valuable tool in organic synthesis, contributing to advancements in various scientific fields.
Propiedades
Fórmula molecular |
C6H7BBrNO2 |
|---|---|
Peso molecular |
215.84 g/mol |
Nombre IUPAC |
(2-bromo-5-methylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C6H7BBrNO2/c1-4-3-9-6(8)2-5(4)7(10)11/h2-3,10-11H,1H3 |
Clave InChI |
WSXBVBBLSHPNII-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=NC=C1C)Br)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


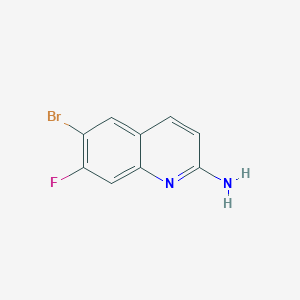
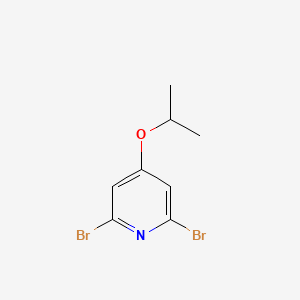
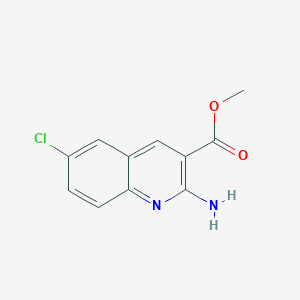

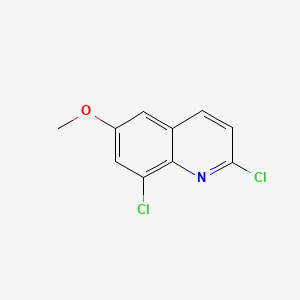
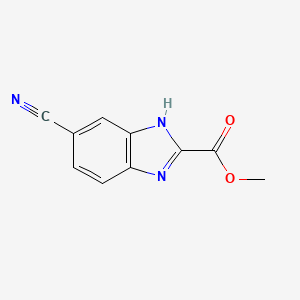
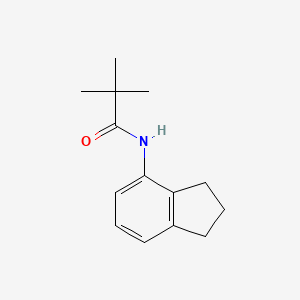
![7-(Difluoromethyl)benzo[d]isothiazole](/img/structure/B15331416.png)
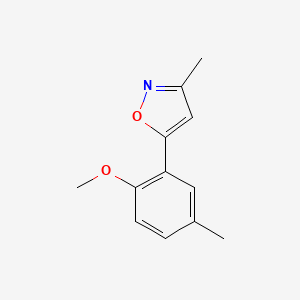
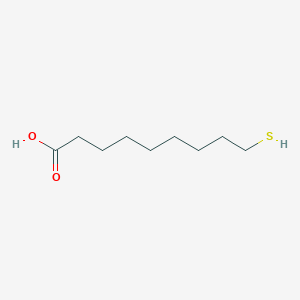

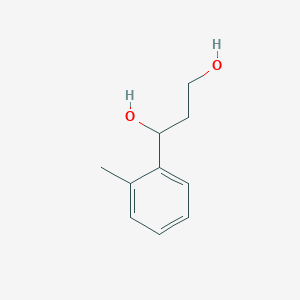
![2-([1,1'-Biphenyl]-3-yl)imidazo[1,2-a]pyridine](/img/structure/B15331438.png)
![5-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15331444.png)
